Cas no 1021050-63-4 (N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide)

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide structure
1021050-63-4 structure
商品名:N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
CAS番号:1021050-63-4
MF:C22H23N3O4
メガワット:393.435725450516
CID:5919709
PubChem ID:42109592

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
    • N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide
    • AKOS024493645
    • 1021050-63-4
    • F5051-0646
    • インチ: 1S/C22H23N3O4/c1-5-29-20-12-11-17(24-25-20)15-10-9-14(2)18(13-15)23-22(26)16-7-6-8-19(27-3)21(16)28-4/h6-13H,5H2,1-4H3,(H,23,26)
    • InChIKey: QGJDZIVHXIEIPC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC(C2=NN=C(OCC)C=C2)=CC=C1C)(=O)C1=CC=CC(OC)=C1OC

計算された属性

  • せいみつぶんしりょう: 393.16885622g/mol
  • どういたいしつりょう: 393.16885622g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 520
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 82.6Ų

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5051-0646-1mg
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
1021050-63-4
1mg
$54.0 2023-09-10
Life Chemicals
F5051-0646-20mg
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
1021050-63-4
20mg
$99.0 2023-09-10
Life Chemicals
F5051-0646-30mg
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
1021050-63-4
30mg
$119.0 2023-09-10
Life Chemicals
F5051-0646-20μmol
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
1021050-63-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5051-0646-40mg
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
1021050-63-4
40mg
$140.0 2023-09-10
Life Chemicals
F5051-0646-100mg
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
1021050-63-4
100mg
$248.0 2023-09-10
Life Chemicals
F5051-0646-2mg
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
1021050-63-4
2mg
$59.0 2023-09-10
Life Chemicals
F5051-0646-5mg
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
1021050-63-4
5mg
$69.0 2023-09-10
Life Chemicals
F5051-0646-3mg
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
1021050-63-4
3mg
$63.0 2023-09-10
Life Chemicals
F5051-0646-50mg
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
1021050-63-4
50mg
$160.0 2023-09-10

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide 関連文献

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamideに関する追加情報

Introduction to N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide and Its Significance in Modern Chemical Biology

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide (CAS No. 1021050-63-4) is a meticulously designed compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound, characterized by its complex aromatic structure and functional groups, represents a convergence of innovative synthetic chemistry and biological activity. The strategic placement of ethoxy and dimethoxy substituents on the benzamide core, coupled with the incorporation of a pyridazine moiety, endows it with unique properties that make it a promising candidate for further exploration in drug discovery and therapeutic intervention.

The structural composition of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide is not merely an academic exercise but a testament to the advancements in molecular design. The pyridazine ring, known for its ability to modulate biological pathways through its nitrogen-rich structure, plays a pivotal role in the compound's interactions with biological targets. This feature, combined with the electron-donating effects of the ethoxy and dimethoxy groups, creates a molecular framework that is both stable and bioactive. Such structural attributes are particularly relevant in the context of developing small-molecule inhibitors that can selectively interact with specific enzymes or receptors.

In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds for their potential therapeutic applications. Among these, pyridazine derivatives have emerged as a class of molecules with significant pharmacological promise. The compound N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide, with its unique structural features, aligns well with this trend. Studies have begun to explore its potential as an inhibitor in various biological pathways, particularly those involving kinases and other enzyme targets that are implicated in diseases such as cancer and inflammatory disorders.

The synthesis of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide involves a multi-step process that showcases the ingenuity of modern synthetic methodologies. The introduction of the pyridazine ring at position 3 of the ethoxypyridazine moiety followed by the attachment to the 2-methylphenyl group and subsequent functionalization with dimethoxy groups on the benzamide core requires precise control over reaction conditions and reagent selection. This level of synthetic complexity underscores the compound's significance as a tool for both academic research and industrial development.

The biological activity of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide has been preliminarily investigated in several in vitro assays. Initial findings suggest that it exhibits inhibitory properties against certain kinases, which are key targets in oncology research. The dimethoxy groups on the benzamide moiety appear to enhance binding affinity by modulating hydrophobic interactions with the target protein. Furthermore, the presence of the ethoxypyridazine ring contributes to favorable pharmacokinetic properties, including solubility and metabolic stability.

The implications of these findings are substantial. By targeting specific kinases, N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide could serve as a lead compound for developing novel therapeutics that address unmet medical needs. For instance, kinases such as EGFR (epidermal growth factor receptor) and JAK (janus kinase) are known to be overactive in various cancers and inflammatory conditions. Inhibitors like this one could potentially disrupt these signaling pathways, leading to therapeutic benefits.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide and its biological targets. These tools have allowed researchers to predict binding affinities and optimize lead structures before moving into costly wet-lab synthesis. Such high-throughput virtual screening methods have accelerated the drug discovery process significantly.

In addition to its potential as an anti-cancer agent, N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide may also find applications in treating inflammatory diseases. Chronic inflammation is associated with a myriad of pathological conditions, including autoimmune disorders and metabolic syndromes. By modulating inflammatory pathways through kinase inhibition, this compound could offer a new therapeutic strategy.

The development of novel pharmaceuticals often involves iterative optimization based on initial findings. Future studies on N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide may focus on improving its selectivity profile by fine-tuning substituent groups or exploring analogs that exhibit enhanced bioactivity or reduced toxicity. The integration of machine learning algorithms into drug discovery pipelines could further streamline this process by identifying promising candidates more efficiently.

The global pharmaceutical industry continues to invest heavily in research aimed at discovering new molecular entities like N-[< strong >5-(6 - ethoxypyridazin - 3 - yl) - 2 - methylphenyl >] - 2 , 3 - dimethoxybenzamide . This trend reflects both an urgent need for innovative treatments and an appreciation for the potential offered by advanced chemical biology approaches. As our understanding of disease mechanisms deepens at the molecular level, compounds such as this one will play an increasingly important role in addressing complex health challenges.

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